![molecular formula C16H15FN4O3 B2972016 N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide CAS No. 2411301-99-8](/img/structure/B2972016.png)
N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 6-Fluoropyridine-2-carboxylic acid involves several steps, including the introduction of the fluorine substituent onto the pyridine ring. While various synthetic routes exist, one common approach is the carbonylation of 6-fluoropyridine followed by subsequent hydrazinolysis and acetylation. Detailed studies on the synthetic pathways are available in the literature .
Molecular Structure Analysis
The molecular structure of 6-Fluoropyridine-2-carboxylic acid reveals a planar pyridine ring with the fluorine atom positioned ortho to the carboxylic acid group. The hydrazine moiety and the phenylacetamide group are attached to the pyridine nitrogen atoms. The compound’s crystalline form exhibits a melting point range of 135°C to 142°C .
Chemical Reactions Analysis
6-Fluoropyridine-2-carboxylic acid can participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives. These reactions are essential for designing potential pharmaceutical agents .
Future Directions
properties
IUPAC Name |
N-[2-[2-(6-fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-11(22)21(12-6-3-2-4-7-12)10-15(23)19-20-16(24)13-8-5-9-14(17)18-13/h2-9H,10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSXRWELYDRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)NNC(=O)C1=NC(=CC=C1)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[N'-(6-fluoropyridine-2-carbonyl)hydrazinecarbonyl]methyl}-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.